Dimethylmalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dimethylmalonic acid (DMMA) is a small molecule and a metabolite, meaning it's a product of cellular processes []. While it has limited applications beyond research, DMMA plays a role in understanding various aspects of human health and metabolism. Here's an overview of its applications in scientific research:

Biomarker for Cobalamin Deficiency

Elevated levels of DMMA in blood or urine can be a biomarker for cobalamin (vitamin B12) deficiency []. Cobalamin is essential for various metabolic processes, and its deficiency can lead to various neurological and hematologic complications. DMMA accumulates when the body cannot efficiently utilize cobalamin due to deficiencies in enzymes requiring it, acting as an indicator of potential issues [].

Investigating Metabolic Disorders

DMMA levels are also being investigated in the context of other metabolic disorders, such as methylmalonic acidemia (MMA) and combined malonic and methylmalonic acidemia (CMAMMA) []. These disorders are characterized by the buildup of various organic acids, including DMMA, due to genetic mutations affecting specific enzymes involved in metabolism. Studying DMMA levels can help researchers understand these disorders' pathophysiology and develop potential diagnostic tools.

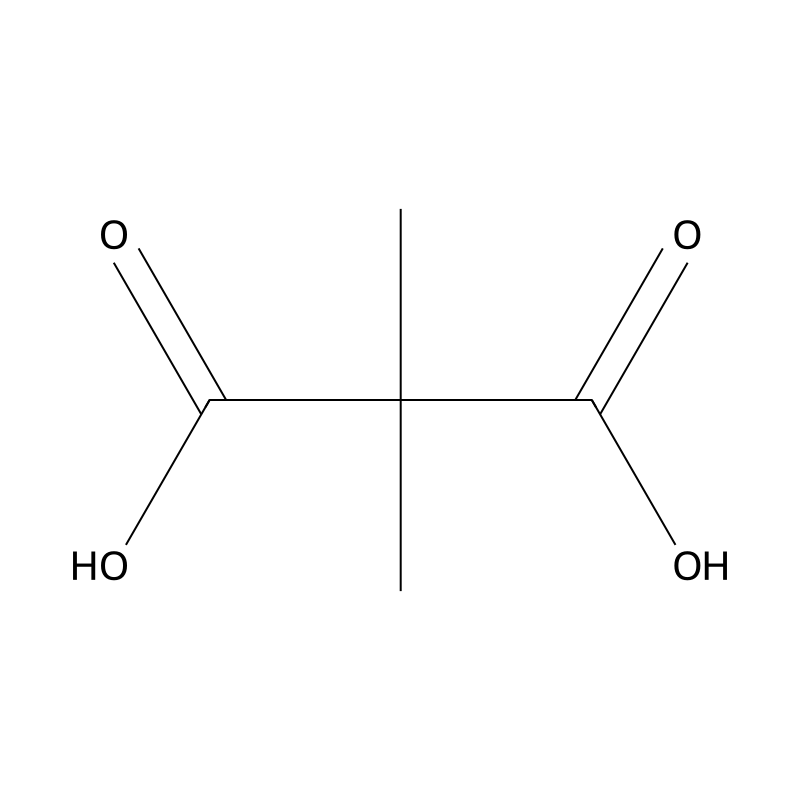

Dimethylmalonic acid is a dicarboxylic acid characterized by its molecular formula . It is derived from malonic acid, where both methylene hydrogens have been replaced by methyl groups. This compound is known for its hydrophobic nature, being practically insoluble in water, and it plays a significant role as an inhibitor in fatty acid synthesis. The compound is also recognized for its potential applications in various

- Decarboxylation: This reaction follows first-order kinetics in various solvents, such as alkanediols and polyethylene glycol. The enthalpy and entropy of activation for these reactions have been studied, revealing a linear relationship between them .

- Knoevenagel Condensation: Dimethylmalonic acid can undergo Knoevenagel condensation with aldehydes and reactive ketones, forming α,β-unsaturated carbonyl compounds. This reaction is crucial for synthesizing various organic compounds .

Dimethylmalonic acid exhibits notable biological activity:

- Inhibition of Fatty Acid Synthesis: It acts as an inhibitor of fatty acid synthesis, which can affect metabolic pathways related to lipid metabolism.

- Toxicological Effects: Elevated levels of dimethylmalonic acid have been associated with certain metabolic disorders, including a rare condition known as dimethylmalonic aciduria. This condition can lead to neurological deficits and metabolic disturbances due to the accumulation of toxic metabolites .

Several methods exist for synthesizing dimethylmalonic acid, including:

- Methylation of Malonic Acid: This method involves the methylation of malonic acid using methyl iodide in the presence of sodium methylate as a catalyst. Although this method yields high purity, it can be cost-prohibitive due to the reagents used .

- Direct Condensation: Another approach is through the direct condensation of acetic anhydride with malonic acid derivatives under acidic conditions.

Dimethylmalonic acid has diverse applications across various fields:

- Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and compounds.

- Biochemical Research: Researchers utilize this compound to study metabolic pathways and enzyme mechanisms.

- Agriculture: It serves as a biochemical agent in certain agricultural applications.

Dimethylmalonic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Malonic Acid | Basic dicarboxylic acid; no methyl groups. | |

| Ethylmalonic Acid | Contains an ethyl group instead of methyl. | |

| Succinic Acid | Two methylene groups; involved in the Krebs cycle. | |

| Glutaric Acid | Contains an additional methylene group; more soluble. |

Uniqueness of Dimethylmalonic Acid

Dimethylmalonic acid's unique structure—with two methyl groups replacing the hydrogen atoms—distinguishes it from other similar compounds. This structural modification contributes to its distinct hydrophobic properties and specific biological activities, particularly its role as an inhibitor in fatty acid synthesis. Additionally, its involvement in decarboxylation reactions further underscores its unique chemical behavior compared to related dicarboxylic acids .

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.39

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant